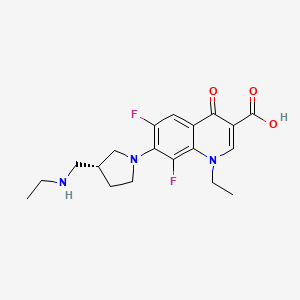

Merafloxacin, (R)-

CAS No.: 99735-06-5

Cat. No.: VC17076767

Molecular Formula: C19H23F2N3O3

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99735-06-5 |

|---|---|

| Molecular Formula | C19H23F2N3O3 |

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | 1-ethyl-7-[(3R)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27)/t11-/m1/s1 |

| Standard InChI Key | BAYYCLWCHFVRLV-LLVKDONJSA-N |

| Isomeric SMILES | CCNC[C@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F |

| Canonical SMILES | CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F |

Introduction

Chemical Identity and Physicochemical Properties

Merafloxacin, (R)-, is chemically designated as 1-ethyl-7-[(3R)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid . Its structure features a bicyclic quinolone core substituted with fluorine atoms at positions 6 and 8, a pyrrolidine ring at position 7, and an ethyl group at position 1, which collectively enhance its bioavailability and target affinity .

Table 1: Key Physicochemical Properties of Merafloxacin, (R)-

The compound’s stereochemistry, particularly the (R)-configuration at the pyrrolidine moiety, is critical for its biological activity. Its low aqueous solubility necessitates formulation enhancements for clinical applications.

Mechanisms of Action

Antibacterial Activity

Merafloxacin, (R)-, inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . By binding to the DNA-enzyme complex, it stabilizes double-strand DNA breaks, leading to bacteriostatic or bactericidal effects depending on concentration. This mechanism is particularly effective against Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa, though activity against Gram-positive strains like Staphylococcus aureus has also been observed .

Antiviral Activity

In coronaviruses, Merafloxacin, (R)-, targets programmed −1 ribosomal frameshifting (−1 PRF), a process mediated by an RNA pseudoknot in the viral genome . −1 PRF is essential for translating the viral replicase polyprotein (ORF1b), and its inhibition disrupts viral replication. A 2021 PNAS study demonstrated that Merafloxacin reduces SARS-CoV-2 replication in Vero E6 cells by 80–90% at non-cytotoxic concentrations . Remarkably, its efficacy persists even against pseudoknot mutants, suggesting broad applicability across coronavirus variants .

Comparative Analysis with Other Fluoroquinolones

Merafloxacin, (R)-, distinguishes itself from classical fluoroquinolones (e.g., ciprofloxacin, levofloxacin) through its dual antibacterial-antiviral activity. While most fluoroquinolones exclusively target bacterial type II topoisomerases, Merafloxacin’s additional −1 PRF inhibition expands its therapeutic scope .

Table 2: Merafloxacin vs. Representative Fluoroquinolones

| Property | Merafloxacin, (R)- | Ciprofloxacin | Levofloxacin |

|---|---|---|---|

| Primary Target | DNA gyrase, −1 PRF | DNA gyrase | DNA gyrase |

| Antiviral Activity | SARS-CoV-2, HCoV-OC43 | None | None |

| Spectrum | Broad (Gram-±) | Gram-− | Gram-−, some Gram+ |

| Resistance Mechanisms | Mutations in gyrA/parC | gyrA/parC mutations | gyrA/parC mutations |

This dual functionality positions Merafloxacin as a candidate for repurposing in co-infections involving bacteria and RNA viruses.

Research Findings and Efficacy Data

In Vitro Antibacterial Studies

Merafloxacin, (R)-, exhibits minimum inhibitory concentrations (MICs) of 0.25–2 µg/mL against Gram-negative pathogens, comparable to later-generation fluoroquinolones like moxifloxacin. Against methicillin-resistant Staphylococcus aureus (MRSA), MICs range from 4–8 µg/mL, indicating moderate activity.

Antiviral Efficacy Against Coronaviruses

In SARS-CoV-2-infected Vero E6 cells, Merafloxacin reduced viral titers by 2–3 log units at 10 µM . Similar inhibition was observed for HCoV-OC43, a human beta-coronavirus, confirming broad-spectrum activity . Cytotoxicity assays revealed a selectivity index (CC50/EC50) >30, underscoring its therapeutic window .

Future Perspectives and Challenges

-

Pharmacokinetic Optimization: Poor oral bioavailability and rapid renal clearance necessitate prodrug development or nanoparticle formulations.

-

Safety Profiling: Chronic toxicity studies are needed to assess risks of tendon rupture and neurotoxicity associated with fluoroquinolones.

-

Clinical Trials: Phase I trials must validate antiviral efficacy in humans, particularly in combination with direct-acting antivirals like remdesivir .

Ongoing research aims to synthesize analogs with improved −1 PRF inhibition while minimizing off-target effects on human ribosomes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume